molecular formula C12H7F3O B3059769 4-(2,3-Difluorophenyl)-2-fluorophenol CAS No. 1261765-47-2

4-(2,3-Difluorophenyl)-2-fluorophenol

Cat. No.: B3059769
CAS No.: 1261765-47-2
M. Wt: 224.18
InChI Key: STPKPWGELDDWIB-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-fluorophenol is a chemical compound with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and an additional fluorine atom on the phenol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,3-difluorophenylboronic acid with a suitable phenol derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Difluorophenyl)-2-fluorophenol is unique due to its specific arrangement of fluorine atoms and phenol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPKPWGELDDWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684227
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261765-47-2
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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